molecular formula C21H32N2O6 B3161795 E3 连接酶配体 9

E3 连接酶配体 9

货号: B3161795
分子量: 408.5 g/mol
InChI 键: DLADKYKXROHIAB-IKGGRYGDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

E3 泛素连接酶配体 9 是一种与 E3 泛素连接酶结合的小分子,E3 泛素连接酶是参与泛素化过程的酶。泛素化是一种翻译后修饰,其中泛素蛋白附着在底物蛋白上,将其标记为蛋白酶体降解。 此过程对于通过调节蛋白质水平和去除受损或错误折叠的蛋白质来维持细胞稳态至关重要 .

科学研究应用

E3 泛素连接酶配体 9 在科学研究中有着广泛的应用,包括:

作用机制

E3 泛素连接酶配体 9 通过与 E3 泛素连接酶结合来发挥作用,促进泛素转移到底物蛋白。这种结合会诱导连接酶发生构象变化,增强其活性并促进目标蛋白的泛素化。 泛素化的蛋白质随后被蛋白酶体识别并降解,导致其细胞水平降低 .

类似化合物:

    Cereblon 配体: PROTAC 技术中使用的另一种 E3 泛素连接酶配体。

    Von Hippel-Lindau 配体: 通常用于靶向蛋白降解研究。

    小鼠双分钟 2 同源物配体: 参与 p53 肿瘤抑制蛋白的调控.

独特性: E3 泛素连接酶配体 9 在对某些 E3 泛素连接酶的特定结合亲和力和选择性方面是独一无二的,这使其成为靶向蛋白降解的宝贵工具。 其独特的化学结构允许开发具有更高效力和更低脱靶效应的新型治疗剂 .

安全和危害

While TPD is an attractive therapeutic strategy for expanding the druggable proteome, only a relatively small number of E3 ligases out of the >600 E3 ligases encoded by the human genome have been exploited by small molecules for TPD applications .

未来方向

The discovery of various E3 ligase ligands has been spotlighted to improve the current PROTAC technology . Future strategies undertaken that invoke either target-based screening or phenotypic-based approaches, including the use of DNA-encoded libraries (DELs), display technologies and cyclic peptides, smaller molecular glue degraders, and covalent warhead ligands .

生化分析

Biochemical Properties

E3 ligase Ligand 9 is involved in biochemical reactions by interacting with E3 ubiquitin ligase. This interaction facilitates the transfer of ubiquitin from E2 conjugating enzymes to target proteins, marking them for degradation by the proteasome. E3 ligase Ligand 9 specifically binds to the E3 ubiquitin ligase, forming a complex that enhances the ubiquitination process. This ligand can be used to design PROTACs, which induce the degradation of cancer-promoting proteins through ubiquitination .

Cellular Effects

E3 ligase Ligand 9 influences various cellular processes by promoting the degradation of target proteins. This ligand affects cell signaling pathways, gene expression, and cellular metabolism by regulating the levels of specific proteins. For example, E3 ligase Ligand 9 can target oncogenic proteins for degradation, thereby inhibiting cancer cell proliferation and survival. The modulation of protein levels by E3 ligase Ligand 9 can lead to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of E3 ligase Ligand 9 involves its binding to E3 ubiquitin ligase, which facilitates the ubiquitination of target proteins. This process begins with the activation of ubiquitin by E1 activating enzymes, followed by its transfer to E2 conjugating enzymes. E3 ligase Ligand 9 then binds to the E3 ubiquitin ligase, forming a complex that transfers ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to a reduction in its cellular levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of E3 ligase Ligand 9 can change over time due to its stability and degradation. Studies have shown that E3 ligase Ligand 9 remains stable under certain conditions, allowing for sustained ubiquitination and degradation of target proteins. Prolonged exposure to E3 ligase Ligand 9 may lead to its degradation, reducing its effectiveness. Long-term studies have demonstrated that E3 ligase Ligand 9 can have lasting effects on cellular function by continuously promoting the degradation of specific proteins .

Dosage Effects in Animal Models

The effects of E3 ligase Ligand 9 vary with different dosages in animal models. At low doses, E3 ligase Ligand 9 can effectively promote the degradation of target proteins without causing significant toxicity. At high doses, E3 ligase Ligand 9 may induce adverse effects, such as off-target protein degradation and toxicity. Studies have identified threshold doses at which E3 ligase Ligand 9 exhibits optimal efficacy with minimal side effects .

Metabolic Pathways

E3 ligase Ligand 9 is involved in metabolic pathways related to protein degradation. This ligand interacts with enzymes and cofactors involved in the ubiquitination process, such as E1 activating enzymes and E2 conjugating enzymes. By promoting the ubiquitination and degradation of specific proteins, E3 ligase Ligand 9 can influence metabolic flux and metabolite levels within cells. This regulation of protein turnover is essential for maintaining cellular homeostasis and responding to various stimuli .

Transport and Distribution

Within cells and tissues, E3 ligase Ligand 9 is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of E3 ligase Ligand 9 in specific cellular compartments. The distribution of E3 ligase Ligand 9 can affect its activity and function, as it needs to be present in the right location to interact with E3 ubiquitin ligase and target proteins .

Subcellular Localization

E3 ligase Ligand 9 exhibits specific subcellular localization, which is crucial for its activity and function. This ligand may contain targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles. The subcellular localization of E3 ligase Ligand 9 ensures that it can effectively interact with E3 ubiquitin ligase and promote the ubiquitination of target proteins. This precise localization is essential for the ligand’s role in regulating protein degradation and cellular processes .

准备方法

合成路线和反应条件: E3 泛素连接酶配体 9 的合成通常涉及多个步骤,包括形成关键中间体和最终偶联反应。合成路线可能因配体的具体结构而异。常见步骤包括:

工业生产方法: E3 泛素连接酶配体 9 的工业生产涉及将实验室合成规模扩大到更大规模。 这需要优化反应条件、纯化过程和质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型: E3 泛素连接酶配体 9 经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .

相似化合物的比较

Uniqueness: E3 ligase Ligand 9 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure allows for the development of novel therapeutic agents with improved efficacy and reduced off-target effects .

属性

IUPAC Name

(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLADKYKXROHIAB-IKGGRYGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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